molecular formula C14H20BrI B3285449 Benzene, 2-bromo-1,5-bis(1,1-dimethylethyl)-3-iodo- CAS No. 80438-56-8

Benzene, 2-bromo-1,5-bis(1,1-dimethylethyl)-3-iodo-

Cat. No.: B3285449
CAS No.: 80438-56-8
M. Wt: 395.12 g/mol
InChI Key: PBNJGOMSFBMLPM-UHFFFAOYSA-N
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Description

The compound Benzene, 2-bromo-1,5-bis(1,1-dimethylethyl)-3-iodo- is a halogenated aromatic hydrocarbon featuring bromine and iodine substituents at positions 2 and 3, respectively, along with two bulky tert-butyl (1,1-dimethylethyl) groups at positions 1 and 5. This arrangement creates significant steric hindrance and influences both electronic properties and reactivity.

Properties

IUPAC Name

2-bromo-1,5-ditert-butyl-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrI/c1-13(2,3)9-7-10(14(4,5)6)12(15)11(16)8-9/h7-8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNJGOMSFBMLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)I)Br)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzene, 2-bromo-1,5-bis(1,1-dimethylethyl)-3-iodo- is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into the compound's chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C18H29BrI
  • Molecular Weight : 396.25 g/mol
  • Density : 1.064 g/cm³
  • Boiling Point : 299.7 ºC
  • Melting Point : 168-173 ºC

The compound features a complex structure characterized by multiple functional groups that may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of halogenated compounds like Benzene, 2-bromo-1,5-bis(1,1-dimethylethyl)-3-iodo- can include antimicrobial, antifungal, and anticancer properties. The presence of bromine and iodine atoms in its structure plays a significant role in its biological interactions.

Anticancer Activity

Research indicates that certain brominated compounds exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance:

  • A study demonstrated that brominated compounds could inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis (PubMed ID: 21200785) .

Antimicrobial Effects

Halogenated aromatic compounds have shown potential as antimicrobial agents. The introduction of bromine and iodine can enhance the lipophilicity of the molecule, allowing better membrane penetration and increased efficacy against bacterial strains.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Brominated Compounds :
    • Objective : To evaluate the antimicrobial efficacy of various brominated benzene derivatives.
    • Findings : The study found that compounds with higher bromine content exhibited increased antibacterial activity against Gram-positive bacteria .
  • Antitumor Activity Assessment :
    • Objective : To assess the cytotoxic effects of brominated aromatic compounds on human cancer cell lines.
    • Results : The results indicated significant cytotoxicity in breast cancer cells, suggesting potential therapeutic applications .

Data Table: Biological Activity Summary

Biological ActivityCompound TypeMechanismReference
AnticancerBrominatedApoptosis induction
AntimicrobialHalogenatedMembrane disruption
CytotoxicAromaticCell cycle arrest

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Table 1: Key Properties of Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point Density (g/cm³) Notable Applications/Effects
Benzene, 2-bromo-1,5-bis(1,1-dimethylethyl)-3-iodo- C₁₄H₂₀BrI 402.13 (estimated) Not reported ~1.126 (predicted) Potential antioxidant; bulky substrate in organic synthesis
Benzene, 2-bromo-1,4-bis(1,1-dimethylethyl)- C₁₄H₂₁Br 269.22 150°C (12–13 Torr) 1.126 Intermediate in brominated aromatic synthesis
Benzene, 1-bromo-3-iodo- C₆H₄BrI 282.90 393.20 K N/A Halogenation studies; cross-coupling reactions
Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- C₂₂H₂₈ 292.46 Not reported N/A Material science (UV-active compounds)

Research Findings and Functional Insights

Steric and Electronic Effects :

  • The tert-butyl groups in the target compound impose significant steric hindrance, likely reducing reactivity in nucleophilic substitutions but enhancing thermal stability .
  • The electron-withdrawing effects of bromine and iodine may direct electrophilic attacks to less hindered positions, though steric bulk could dominate reaction outcomes .

Applications :

  • Compounds with tert-butyl groups, such as Benzene, 1,3-bis(1,1-dimethylethyl)- , are linked to flavor modulation in olive oils and antioxidant activity in food additives .
  • The iodine substituent in the target compound may facilitate applications in Suzuki-Miyaura cross-coupling, though steric hindrance could necessitate optimized catalytic conditions .

Synthesis Challenges :

  • Analogues like Benzene, 1-bromo-2,4-bis(dodecyloxy)-5-iodo- require multi-step syntheses with yields up to 91%, suggesting similar complexity for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 2-bromo-1,5-bis(1,1-dimethylethyl)-3-iodo-
Reactant of Route 2
Benzene, 2-bromo-1,5-bis(1,1-dimethylethyl)-3-iodo-

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